3H-Phenoxazin-3-one, 2-(phenylamino)-
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Overview
Description
3H-Phenoxazin-3-one, 2-(phenylamino)- is a heterocyclic compound that belongs to the phenoxazine family. Phenoxazines are tricyclic structures consisting of two benzene rings fused to an oxazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Phenoxazin-3-one, 2-(phenylamino)- typically involves the condensation of 3H-phenoxazin-3-one with aniline derivatives. One common method includes heating 3H-phenoxazin-3-one with the corresponding amine in a glycerin bath at 250°C for 30 minutes. The reaction mixture is then separated by column chromatography and recrystallized from diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar condensation reactions, followed by purification processes such as chromatography and recrystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3H-Phenoxazin-3-one, 2-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the phenoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized phenoxazine derivatives with various substituents.
Scientific Research Applications
3H-Phenoxazin-3-one, 2-(phenylamino)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 3H-Phenoxazin-3-one, 2-(phenylamino)- involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS), leading to oxidative stress and cell death in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound with a similar tricyclic structure.
Phenothiazine: A structurally related compound with sulfur replacing the oxygen in the oxazine ring.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
3H-Phenoxazin-3-one, 2-(phenylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other phenoxazine derivatives .
Properties
CAS No. |
55847-62-6 |
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Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-anilinophenoxazin-3-one |
InChI |
InChI=1S/C18H12N2O2/c21-16-11-18-15(20-13-8-4-5-9-17(13)22-18)10-14(16)19-12-6-2-1-3-7-12/h1-11,19H |
InChI Key |
WJGXMQRNYSQFHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=NC4=CC=CC=C4OC3=CC2=O |
Origin of Product |
United States |
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